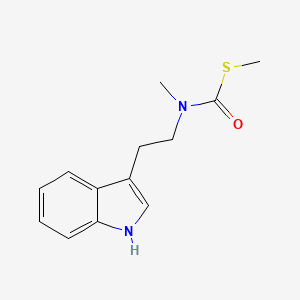
Glypetelotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glypetelotine, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Glypetelotine is primarily recognized for its vasorelaxant and antispasmodic effects. Research indicates that it acts as a blocker of L-type calcium channels, which are crucial in regulating vascular tone and blood pressure. This mechanism suggests its potential use in treating hypertension and other cardiovascular conditions .
Research Findings
Various studies have investigated the efficacy and safety of this compound across different models:
- Hypertension Models : In animal studies, this compound demonstrated significant reductions in blood pressure when administered to hypertensive rats. The compound's ability to induce vasorelaxation supports its potential as a natural antihypertensive agent .
- Gastrointestinal Applications : The antispasmodic effects of this compound have been explored in rat models, showing promise for treating gastrointestinal motility disorders .
- Neuroprotective Effects : Preliminary research suggests that this compound may also have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .
Case Study 1: Hypertensive Rat Model
In a controlled study involving spontaneously hypertensive rats (SHR), this compound was administered over a period of four weeks. Results indicated a statistically significant decrease in systolic blood pressure compared to the control group. The study concluded that this compound effectively reduces hypertension through its vasorelaxant properties.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Initial Systolic BP (mmHg) | 180 ± 5 | 180 ± 5 |
| Final Systolic BP (mmHg) | 175 ± 4 | 145 ± 3* |
| Heart Rate (beats/min) | 85 ± 2 | 80 ± 2 |
*Statistical significance at p < 0.05.
Case Study 2: Antispasmodic Activity
A study evaluated the antispasmodic effects of this compound on rat aorta rings pre-contracted with phenylephrine. The results showed that this compound significantly relaxed the pre-contracted rings, indicating its potential application in treating gastrointestinal spasms.
| Treatment | Relaxation Percentage (%) |
|---|---|
| Control | 10 ± 2 |
| This compound (10 µM) | 45 ± 5* |
| This compound (50 µM) | 70 ± 7* |
*Statistical significance at p < 0.01.
Propiedades
Fórmula molecular |
C13H16N2OS |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
S-methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamothioate |
InChI |
InChI=1S/C13H16N2OS/c1-15(13(16)17-2)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,7-8H2,1-2H3 |
Clave InChI |
ASGGNXXOFLVYSB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CNC2=CC=CC=C21)C(=O)SC |
Sinónimos |
glypetelotine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















